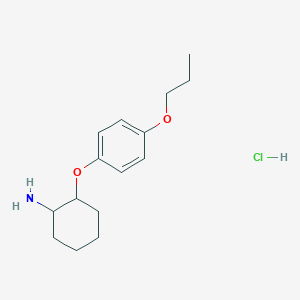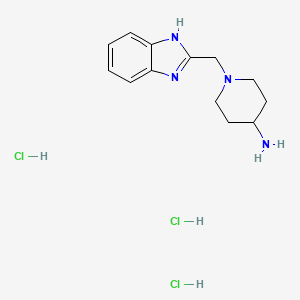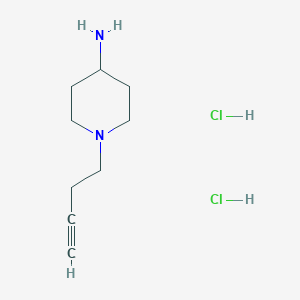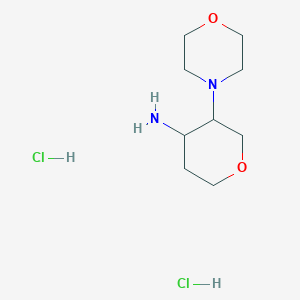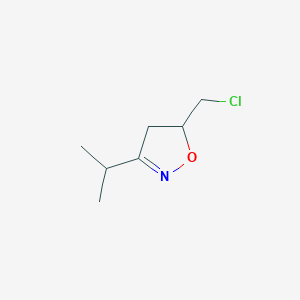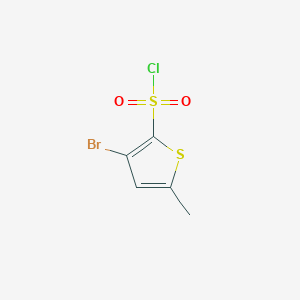![molecular formula C12H11FN2O B1443238 [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1250151-58-6](/img/structure/B1443238.png)
[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine
Vue d'ensemble
Description
“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is a useful research chemical . It belongs to the class of pyridine derivatives. The CAS number for this compound is 1250151-58-6 .
Molecular Structure Analysis
The molecular formula of “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is C12H11FN2O . The InChI code is InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 .Physical And Chemical Properties Analysis
“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” has a molecular weight of 218.23 g/mol . Its boiling point is approximately 330.1±42.0 C at 760 mmHg . The compound is a liquid at room temperature and should be stored at 4C, protected from light .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, have been synthesized and evaluated for anticonvulsant activity. Certain compounds demonstrated significant seizures protection, indicating potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).
Kinase Inhibition for Cancer Treatment : Derivatives of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been studied as c-Met kinase inhibitors, which play a role in cancer development. Docking and quantitative structure–activity relationship studies help in understanding their inhibitory mechanisms, indicating potential applications in cancer therapeutics (Caballero et al., 2011).
Organometallic and Coordination Chemistry
Pincer Palladacycles Synthesis : The compound and its derivatives have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles exhibit catalytic activity and selectivity in various reactions, demonstrating their utility in catalysis research (Roffe et al., 2016).
Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving derivatives of the compound have been studied for their photocytotoxic properties in cancer cells. These studies show promising applications in photochemotherapy (Basu et al., 2015).
Bioinorganic Chemistry
- DNA Interaction and Photocytotoxicity : Iron(III) catecholates derived from [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been explored for their ability to interact with DNA and induce photocytotoxicity under red light. This research contributes to the development of new drugs for cancer treatment (Basu et al., 2014).
Safety And Hazards
The safety information available indicates that “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-(3-fluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXARGJXHMWFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



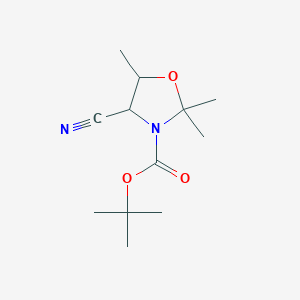
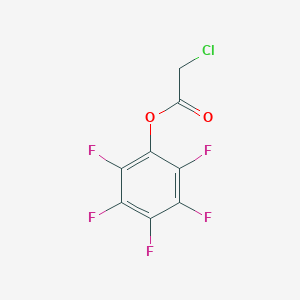

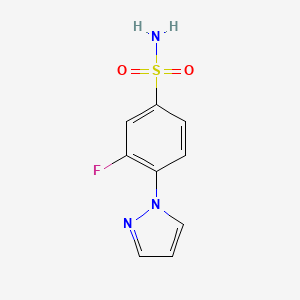
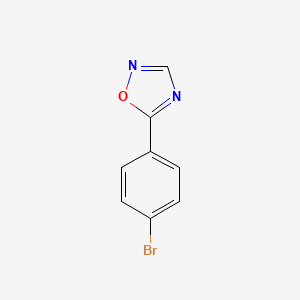
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
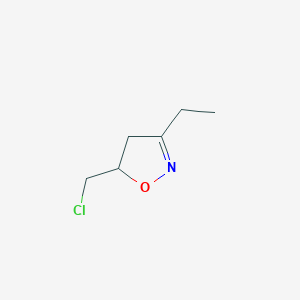
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
